molecular formula C8H12ClN3O4S2 B086226 m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- CAS No. 1027-12-9

m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl-

Cat. No. B086226
CAS RN: 1027-12-9
M. Wt: 313.8 g/mol
InChI Key: OETUDWYVNUKHJY-UHFFFAOYSA-N
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Description

“m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl-” is a chemical compound with the CAS number 1027-12-9 . It is also known as "4-amino-6-chloro-1-N,3-N-dimethylbenzene-1,3-disulfonamide" .


Molecular Structure Analysis

The molecular formula of this compound is C6H8ClN3O4S2 . The molecular weight is 285.728 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound has been reported to have nonlinear optical activity. The substitution of the sulfonamide group on the symmetrical positions gave rise to the intramolecular charge transfer within the molecule .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 285.728 . The solubility of the compound in DMF and DMSO is 30 mg/ml .

Safety And Hazards

The compound is harmful in contact with skin and if inhaled. It may cause damage to organs through prolonged or repeated exposure . Protective measures such as wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray are recommended .

properties

IUPAC Name

4-amino-6-chloro-1-N,3-N-dimethylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O4S2/c1-11-17(13,14)7-4-8(18(15,16)12-2)6(10)3-5(7)9/h3-4,11-12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETUDWYVNUKHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145460
Record name m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl-

CAS RN

1027-12-9
Record name 4-Amino-6-chloro-N1,N3-dimethyl-1,3-benzenedisulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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